N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a dimethylamino group, and an oxalamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d][1,3]dioxole moiety: This can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the dimethylamino group: This step might involve the alkylation of an amine precursor with dimethylamine.
Formation of the oxalamide linkage: This can be achieved by reacting an oxalyl chloride derivative with the amine groups from the previous steps under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The oxalamide linkage can be reduced to amines under reducing conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield primary or secondary amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: As a potential probe for studying biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)urea
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)carbamate
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-4-6-14(7-5-13)16(23(2)3)11-21-19(24)20(25)22-15-8-9-17-18(10-15)27-12-26-17/h4-10,16H,11-12H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIPRUREMJVEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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